Acetyl chloride-13C2

Quantitative LC-MS/MS Stable Isotope Dilution Analytical Chemistry

Acetyl chloride-13C2 is a stable isotope-labeled derivative of acetyl chloride, classified as a dual 13C-labeled acyl chloride, with the linear formula 13CH313COCl and an isotopic enrichment of 99 atom % 13C. This compound is specifically designed for use as an internal standard in quantitative mass spectrometry workflows, such as chemical isotope labeling (CIL) strategies coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C2H3ClO
Molecular Weight 80.48 g/mol
CAS No. 89186-79-8
Cat. No. B048357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl chloride-13C2
CAS89186-79-8
SynonymsAcetyl Chloride-1,2-13C2
Molecular FormulaC2H3ClO
Molecular Weight80.48 g/mol
Structural Identifiers
SMILESCC(=O)Cl
InChIInChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1+1,2+1
InChIKeyWETWJCDKMRHUPV-ZDOIIHCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl Chloride-13C2 (CAS 89186-79-8): High-Fidelity Isotopic Internal Standard for LC-MS/MS Quantitation


Acetyl chloride-13C2 is a stable isotope-labeled derivative of acetyl chloride, classified as a dual 13C-labeled acyl chloride, with the linear formula 13CH313COCl and an isotopic enrichment of 99 atom % 13C . This compound is specifically designed for use as an internal standard in quantitative mass spectrometry workflows, such as chemical isotope labeling (CIL) strategies coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its utility lies in its near-identical chemical behavior to its unlabeled analog, acetyl chloride, which allows it to co-elute and ionize identically, while its distinct mass shift of +2 Da (M+2) provides a unique signal for precise and accurate quantification, correcting for matrix effects and instrument variability .

Acetyl Chloride-13C2 (CAS 89186-79-8): Why Unlabeled or Single-Labeled Analogs Cannot Be Substituted


Substituting acetyl chloride-13C2 with unlabeled acetyl chloride, or even a single-labeled 13C analog like acetyl chloride-1-13C, is not a valid option for quantitative LC-MS/MS applications. While these compounds share the same core reactivity, they lack the specific and reliable mass shift required for an effective internal standard. The use of an unlabeled analog provides no isotopic differentiation from the analyte, rendering quantification impossible. Even the use of a single-labeled analog provides only a +1 Da mass shift (M+1) , which is less distinct from the analyte's natural isotopic envelope compared to the +2 Da shift (M+2) of acetyl chloride-13C2 . This smaller shift increases the risk of signal crosstalk and reduces the precision of peak area integration, thereby compromising data accuracy in complex biological matrices [1].

Acetyl Chloride-13C2 (CAS 89186-79-8): A Quantitative Comparative Analysis of Performance Specifications


Acetyl Chloride-13C2 (CAS 89186-79-8): Superior Mass Shift vs. Single-Labeled Acetyl Chloride-1-13C

Acetyl chloride-13C2 provides a nominal mass shift of M+2 relative to the unlabeled analyte, compared to the M+1 shift offered by single-labeled analogs like acetyl chloride-1-13C . This larger mass difference minimizes spectral overlap between the analyte's isotopic envelope and the internal standard peak, leading to improved baseline resolution and more accurate peak integration in quantitative workflows [1].

Quantitative LC-MS/MS Stable Isotope Dilution Analytical Chemistry

Acetyl Chloride-13C2 (CAS 89186-79-8): Defined Isotopic Purity vs. Unlabeled Acetyl Chloride

Unlike unlabeled acetyl chloride (CAS 75-36-5) which is specified for general chemical purity, acetyl chloride-13C2 is specified and supplied with a certified isotopic purity of 99 atom % 13C . This is a critical specification for its function as an internal standard, as any presence of the unlabeled M+0 isotopologue would contribute to the analyte signal, leading to systematic overestimation of the target analyte concentration [1].

Quantitative LC-MS/MS Internal Standard Chemical Purity

Acetyl Chloride-13C2 (CAS 89186-79-8): Higher Molecular Weight vs. Unlabeled and Single-Labeled Variants

The incorporation of two 13C atoms results in a molecular weight of 80.48 g/mol for acetyl chloride-13C2 , which is 2.0 g/mol greater than the molecular weight of unlabeled acetyl chloride (78.50 g/mol) and 1.0 g/mol greater than that of acetyl chloride-1-13C (79.49 g/mol) . This defined molecular weight difference is the physical basis for its utility in mass spectrometry-based differentiation and quantification.

Mass Spectrometry Stable Isotope Labeling Physicochemical Property

Acetyl Chloride-13C2 (CAS 89186-79-8): Optimal Use Cases Derived from Its Analytical Specifications


Accurate Quantification of Endogenous Metabolites Using Chemical Isotope Labeling (CIL) LC-MS/MS

For the absolute quantification of low-abundance metabolites like N-acylethanolamides (NAEs) in biological samples, acetyl chloride-13C2 is the preferred derivatization reagent for creating a stable isotope-labeled internal standard. Its +2 Da mass shift provides clear resolution from the analyte's natural isotopic envelope, which is essential when dealing with complex matrices and sub-nanomolar concentrations. This methodology, using a pair of reagents like acetyl chloride-d0 and acetyl chloride-13C2, enables accurate, matrix-corrected quantitation [1].

Development and Validation of High-Throughput Pharmacokinetic (PK) Assays

In pharmaceutical R&D, where hundreds of plasma samples must be analyzed for drug or metabolite levels, an acetyl chloride-13C2-derived internal standard ensures robust and reproducible data. The high isotopic purity of 99 atom % 13C minimizes bias, while the +2 Da shift enhances signal-to-noise and facilitates automated peak integration. This contributes to the development of assays with high inter-day precision, a critical requirement for regulatory submission and PK/PD modeling [1].

Mechanistic Elucidation in Synthetic Organic Chemistry and Biotransformation Studies

When studying the fate of an acetyl group during a reaction or a metabolic process, acetyl chloride-13C2 is used as a tracer. The incorporation of two 13C atoms allows for the unambiguous tracking of the intact acetyl moiety via MS or NMR. Compared to a single-label analog, the dual label provides a more definitive and easily interpretable signature, confirming that the entire group, rather than a fragmented carbon atom, has been transferred. This is crucial for confirming reaction mechanisms or mapping biotransformation pathways.

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